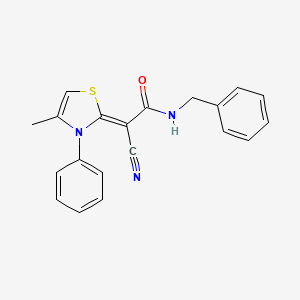

(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide

Vue d'ensemble

Description

(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a cyanoacetic acid derivative, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles such as amines, alcohols; reactions often require catalysts like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide is a chemical compound that belongs to the thiazole derivatives category and is significant in various fields due to its multiple pharmacological properties. This compound is exclusively intended for research purposes and not designed for human therapeutic applications or veterinary use.

General Information

The compound is also known as (2Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide. It has a molecular formula of C20H17N3OS and a molecular weight of 347.44. The CAS number for this compound is 637325-28-1.

- IUPAC Name (2Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide

- InChI InChI=1S/C20H17N3OS/c1-15-14-25-20(23(15)17-10-6-3-7-11-17)18(12-21)19(24)22-13-16-8-4-2-5-9-16/h2-11,14H,13H2,1H3,(H,22,24)/b20-18-

- InChI Key WAIFAUAWRYHHFX-ZZEZOPTASA-N

- SMILES CC1=CSC(=C(C#N)C(=O)NCC2=CC=CC=C2)N1C3=CC=CC=C3

Physical and Chemical Properties

This compound is a pale yellow compound with a density of approximately 1.32 g/cm3. It is insoluble in water but soluble in organic solvents such as benzene, chloroform, and methanol. The melting point of this compound is reported to be 155-157°C. Its XLogP3 is 3.8.

Analytical Methods

Several analytical methods are used to determine the purity and quality of this compound.

- Thin-layer chromatography (TLC) is used for the initial identification of the compound.

- High-performance liquid chromatography (HPLC) and Gas chromatography-Mass spectroscopy (GC-MS) techniques are used for the quantitative and qualitative analysis of the compound.

Biological Properties

This compound exhibits anti-inflammatory, antitumor, antiviral, antibacterial, and antifungal activities.

Toxicity and Safety

Animal studies have been conducted to evaluate the toxicity of this compound, and the results suggest that it has low toxicity levels.

Applications in Scientific Experiments

Mécanisme D'action

The mechanism of action of (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects against cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These compounds share structural similarities with (Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide and exhibit potential cytotoxic activity.

4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives: These compounds also contain thiazole rings and have been studied for their anti-inflammatory and cytotoxic properties.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .

Activité Biologique

(Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities, including anti-inflammatory, antitumor, antiviral, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

- Molecular Formula: C20H17N3OS

- Molecular Weight: 347.44 g/mol

- Melting Point: 155-157°C

- Solubility: Insoluble in water; soluble in organic solvents like benzene and methanol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methylthiazole with benzaldehyde and malononitrile, followed by treatment with benzyl bromide. Characterization techniques such as NMR, IR, and mass spectrometry confirm the compound's structure.

Antitumor Activity

The compound has shown promising antitumor activity against various cancer cell lines. Studies indicate that it inhibits the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays have reported IC50 values in the low micromolar range for several cancer cell lines, demonstrating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| HCC827 | 6.26 | High activity in 2D assays |

| NCI-H358 | 6.48 | High activity in 2D assays |

| A-431 | < Doxorubicin | Significant anti-Bcl-2 activity |

Antibacterial and Antiviral Activities

This compound exhibits substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Additionally, its antiviral properties have been explored against various viral strains, indicating effectiveness in inhibiting viral replication.

Antifungal Activity

Research has also highlighted the antifungal potential of this compound. It has demonstrated efficacy against several fungal pathogens, suggesting its utility in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features. Modifications at specific positions on the thiazole ring can significantly enhance or diminish their pharmacological effects. Key observations include:

- Electron-Drawing Groups: The presence of electron-withdrawing groups at specific positions enhances cytotoxicity.

- Substituents on the Phenyl Ring: Methyl groups positioned para to the thiazole ring have been correlated with increased antitumor activity.

- Thiazole Ring Modifications: Variations in the thiazole moiety can lead to significant changes in biological efficacy.

Toxicity and Safety

Toxicological studies reveal that this compound exhibits low toxicity levels, with an LD50 indicating a favorable safety profile for further development as a therapeutic agent.

Current Research and Applications

Current research focuses on synthesizing new derivatives to optimize the pharmacological profile of this compound. Ongoing studies aim to explore its applications in treating various diseases, particularly cancers and infectious diseases.

Propriétés

IUPAC Name |

(2Z)-N-benzyl-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-15-14-25-20(23(15)17-10-6-3-7-11-17)18(12-21)19(24)22-13-16-8-4-2-5-9-16/h2-11,14H,13H2,1H3,(H,22,24)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIFAUAWRYHHFX-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C(C#N)C(=O)NCC2=CC=CC=C2)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=C(/C#N)\C(=O)NCC2=CC=CC=C2)/N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.